![molecular formula C17H22N2 B1305273 Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine CAS No. 436099-99-9](/img/structure/B1305273.png)
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione . Similarly, the synthesis of a monoazo dye compound was achieved and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as X-ray crystallography, IR, NMR, and elemental analysis. For example, the crystal structure of a monoazo dye was determined using X-ray diffraction . The structure of 4-dimethylaminoazobenzene derivatives was studied to discern structural requirements for carcinogenicity . These techniques could be applied to determine the molecular structure of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."
Chemical Reactions Analysis
The reactivity of compounds with various functional groups is a key area of study. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines was investigated, leading to novel cyclic phosphonic analogues . The reactivity of a bis(amino)aryl-gold(I) dimer with alkyl halides was also explored . These studies provide a foundation for understanding the chemical reactions that "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure and reactivity. The papers discuss various properties, such as antimicrobial activity , tautomeric equilibria , and the ability to form heterocyclic systems . These properties are important for understanding the behavior of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine" in different environments and could guide its potential applications.
Relevant Case Studies
The papers provide case studies of the synthesized compounds' applications. For example, some compounds displayed significant antimicrobial activity against various bacteria and fungi . Another study focused on the carcinogenic potential of azo compounds and their structural analogues . These case studies could inform potential uses and safety considerations for "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."
Scientific Research Applications
Fluorescence Enhancement
A study by Yang, Chiou, and Liau (2002) reported the synthesis and photochemical behavior of trans isomers related to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine. The introduction of N-phenyl substituents to 4-aminostilbenes led to enhanced fluorescence due to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in fluorescence-based sensors and materials science (Yang, Chiou, & Liau, 2002).
Polymer Solar Cells
Lv et al. (2014) applied an amine-based, alcohol-soluble fullerene derivative, closely related to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, as an acceptor and cathode interfacial material in polymer solar cells. This demonstrated the potential for using such compounds in the development of more efficient organic/polymer solar cells due to their high electron mobility (Lv et al., 2014).
Synthesis and Characterization of Schiff Base Ligands
Research by Hayvalı, Unver, and Svoboda (2010) on the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of compounds including Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine derivatives for potential applications in coordination chemistry and material science. The study provides insights into tautomeric equilibria and crystal structures, suggesting applications in the design of novel materials and ligands for metal coordination (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactivity and Ring Transformations
Plas, Haase, Zuurdeeg, and Vollering (2010) explored the reactions of heterocyclic compounds, akin to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, with nucleophiles, uncovering ring transformations and aminations that could be relevant for the synthesis of novel organic compounds and materials with specific chemical properties (Plas et al., 2010).
Cytotoxic Activity of Carboxamide Derivatives
Deady, Rodemann, Zhuang, Baguley, and Denny (2003) investigated the cytotoxic activity of carboxamide derivatives of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, highlighting their potential as potent cytotoxins against various cancer cell lines. This research could guide the development of new anticancer agents (Deady et al., 2003).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine is currently unknown. It’s possible that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound may influence multiple pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
N,N-dimethyl-4-[(2-phenylethylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-19(2)17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVSXRZEUHXWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388868 |
Source
|
Record name | Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine | |
CAS RN |
436099-99-9 |
Source
|
Record name | Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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